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Compound of Interest

Compound Name:
1-(5-Bromothiophen-3-

YL)ethanone

Cat. No.: B1280600 Get Quote

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,

synthesis, and characterization of 1-(5-Bromothiophen-3-yl)ethanone, a key heterocyclic

building block in medicinal chemistry and materials science.

Molecular Structure and Properties
1-(5-Bromothiophen-3-yl)ethanone is a disubstituted thiophene derivative featuring a

bromine atom at the 5-position and an acetyl group at the 3-position. The presence of the

electron-withdrawing acetyl group and the halogen atom significantly influences the electronic

properties and reactivity of the thiophene ring.

Chemical Structure
The canonical structure of 1-(5-Bromothiophen-3-yl)ethanone is depicted below:

Chemical Formula: C₆H₅BrOS[1]

Synonyms: 3-Acetyl-5-bromothiophene, 1-(5-bromo-3-thienyl)ethanone
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The key properties of 1-(5-Bromothiophen-3-yl)ethanone are summarized in the tables

below. Spectroscopic data is predicted based on foundational principles of NMR spectroscopy

and analysis of structurally related isomers, providing expected values for characterization.

Table 1: Physicochemical Properties

Property Value Reference

Molecular Weight 205.07 g/mol [1]

CAS Number 59227-67-7 [1]

Appearance Crystalline solid [2]

Melting Point 63-64 °C [2]

Boiling Point 130-135 °C (at 13 mmHg) [2]

Purity (Typical) ≥95% [1]

Table 2: Predicted Spectroscopic Data
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Technique Data Type
Predicted Chemical
Shift (δ) / Value

Assignment &
Notes

¹H NMR Chemical Shift ~2.5 ppm (s, 3H) -CH₃ (Acetyl group)

(CDCl₃, 400 MHz) ~7.6 ppm (d, 1H)
H-4 (Thiophene ring

proton)

~7.9 ppm (d, 1H)
H-2 (Thiophene ring

proton)

¹³C NMR Chemical Shift ~26.0 ppm -CH₃ (Acetyl group)

(CDCl₃, 100 MHz) ~115.0 ppm
C-5 (Carbon bearing

Bromine)

~129.0 ppm C-2

~135.0 ppm C-4

~142.0 ppm
C-3 (Carbon bearing

Acetyl group)

~190.0 ppm C=O (Carbonyl)

IR Spectroscopy Wavenumber (cm⁻¹) ~1670 cm⁻¹
C=O stretch (Aryl

ketone)

~3100 cm⁻¹ C-H stretch (Aromatic)

Mass Spectrometry m/z 204/206
[M]⁺ isotope pattern

for Bromine

(EI) 189/191 [M-CH₃]⁺

43 [CH₃CO]⁺

Note: NMR chemical shifts are estimates based on the analysis of isomers like 2-bromo-1-

(thiophen-3-yl)ethanone and general substituent effects on the thiophene ring.[3]
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The primary route for the synthesis of 1-(5-Bromothiophen-3-yl)ethanone is the Friedel-

Crafts acylation of 3-bromothiophene. This electrophilic aromatic substitution reaction utilizes a

Lewis acid catalyst to generate a reactive acylium ion, which then acylates the thiophene ring.

Synthesis Pathway: Friedel-Crafts Acylation
The logical workflow for the synthesis is outlined below.
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Caption: Synthesis workflow for 1-(5-Bromothiophen-3-yl)ethanone.
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Detailed Experimental Protocol
This protocol is a representative procedure for the Friedel-Crafts acylation of 3-

bromothiophene.

Materials:

3-Bromothiophene

Anhydrous Aluminum Chloride (AlCl₃)

Acetyl Chloride (CH₃COCl)

Anhydrous Dichloromethane (DCM)

Concentrated Hydrochloric Acid (HCl)

Saturated Sodium Bicarbonate (NaHCO₃) solution

Anhydrous Magnesium Sulfate (MgSO₄)

Ice

Procedure:

Reaction Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer, a dropping

funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain

anhydrous conditions.

Catalyst Suspension: Anhydrous aluminum chloride (1.1 equivalents) is suspended in

anhydrous dichloromethane (50 mL) within the reaction flask. The mixture is cooled to 0°C in

an ice-water bath.

Acylium Ion Formation: Acetyl chloride (1.1 equivalents), dissolved in 20 mL of anhydrous

DCM, is added to the dropping funnel. This solution is then added dropwise to the stirred

AlCl₃ suspension over 15-20 minutes, ensuring the temperature remains below 5°C.
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Addition of Substrate: 3-Bromothiophene (1.0 equivalent), dissolved in 20 mL of anhydrous

DCM, is added to the dropping funnel and subsequently added dropwise to the reaction

mixture over 30 minutes at 0°C.

Reaction Progression: After the addition is complete, the ice bath is removed, and the

reaction mixture is allowed to warm to room temperature. It is stirred for an additional 2-3

hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Workup and Quenching: The reaction mixture is carefully and slowly poured into a beaker

containing crushed ice (100 g) and concentrated HCl (20 mL) with vigorous stirring. This step

hydrolyzes the aluminum complexes.

Extraction: The mixture is transferred to a separatory funnel. The organic layer is collected,

and the aqueous layer is extracted twice with DCM (2 x 30 mL).

Neutralization and Drying: The combined organic layers are washed sequentially with water

(50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL). The organic layer is then

dried over anhydrous MgSO₄.

Purification: The drying agent is removed by filtration, and the solvent is evaporated under

reduced pressure. The resulting crude product can be purified by column chromatography on

silica gel or by recrystallization to yield the final product.

Applications in Research and Drug Development
1-(5-Bromothiophen-3-yl)ethanone is a versatile intermediate. The bromine atom serves as a

handle for carbon-carbon bond formation via cross-coupling reactions (e.g., Suzuki, Stille,

Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. The

ketone functionality can be modified through various reactions, including reduction to an

alcohol, reductive amination, or conversion to other functional groups.

This versatility makes it a valuable starting material for synthesizing complex molecules with

potential applications as:

Active Pharmaceutical Ingredients (APIs): Thiophene-containing compounds are known to

exhibit a wide range of biological activities.
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Organic Electronic Materials: The thiophene moiety is a common component in the design of

conducting polymers and materials for organic electronics.

Fragment-Based Drug Discovery: As a substituted heterocycle, it can serve as a fragment for

screening against biological targets.

The logical relationship of its utility in synthetic chemistry is outlined below.
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Caption: Application pathways for 1-(5-Bromothiophen-3-yl)ethanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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